10-(2,5-dimethylbenzenesulfonyl)-N-(3-ethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
Description
This compound is a sulfonamide derivative featuring a complex tricyclic scaffold containing sulfur and four nitrogen atoms. The 2,5-dimethylbenzenesulfonyl group and N-(3-ethylphenyl) substituent contribute to its unique physicochemical properties, including lipophilicity, steric bulk, and electronic effects. Its synthesis likely involves multi-step heterocyclic coupling and sulfonylation, analogous to methods used for structurally related compounds .
Properties
IUPAC Name |
10-(2,5-dimethylphenyl)sulfonyl-N-(3-ethylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2S2/c1-4-16-6-5-7-17(13-16)24-21-20-18(10-11-31-20)28-22(25-21)23(26-27-28)32(29,30)19-12-14(2)8-9-15(19)3/h5-13H,4H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDHPPLXNQWYRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=C(C=CC(=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 10-(2,5-dimethylbenzenesulfonyl)-N-(3-ethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves several steps. One common method involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate . Another approach uses 2-amino-thiophene-3-carboxylate derivatives as substrates, which undergo cyclization to form the thienopyrimidine core . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or ethylphenyl groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[(2,5-Dimethylphenyl)sulfonyl]-N-(3-ethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it acts as a reversible urea transporter B (UT-B)-selective inhibitor by targeting an intracellular site in a urea-competitive manner . This interaction decreases maximum urinary concentration and increases urination volume in treated subjects . The compound exhibits little effect on other channels and shows no cytotoxicity in certain cell cultures .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The closest structural analog is 10-(benzenesulfonyl)-N-[(4-chlorophenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,7,9,11-pentaen-7-amine (CAS 892730-07-3) . Key differences include:
- Amine Substituent : The 3-ethylphenyl group vs. 4-chlorophenylmethyl alters lipophilicity (predicted logP: ~4.2 vs. ~3.8) and steric bulk, which may influence membrane permeability and target binding.
Table 1: Structural and Physicochemical Comparison
Docking and Binding Efficiency
Chemical Space Docking studies highlight that substituent filtering (e.g., excluding bulky or polar groups) enriches high-affinity binders. The target compound’s 2,5-dimethylbenzenesulfonyl group may improve docking scores compared to analogs with unsubstituted sulfonyl groups due to optimized van der Waals interactions. However, over-filtering in virtual screening could exclude viable candidates with non-traditional substituents .
Heterocyclic Core Comparisons
Compounds with dithia-azatetracyclo structures (e.g., 9-(3-methoxyphenyl)-3,7-dithia-5-azatetracyclo derivatives ) exhibit reduced nitrogen content but similar ring strain.
Biological Activity
The compound 10-(2,5-dimethylbenzenesulfonyl)-N-(3-ethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications based on available literature and research findings.
Chemical Structure and Properties
This compound features a unique structural framework characterized by a tetraazatricyclo structure combined with sulfonyl and thioether functionalities. Its molecular formula is with a molecular weight of approximately 455.61 g/mol. The presence of multiple functional groups suggests diverse reactivity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. Key intermediates include sulfonyl chlorides and amines which are crucial for constructing the final product. The synthetic route can be optimized using techniques such as continuous flow reactors to enhance yield and purity.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within cells, potentially modulating enzyme activity or receptor functions. While detailed studies are still required to elucidate the exact mechanisms, preliminary investigations suggest that it may influence various biochemical pathways critical for cellular functions.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, related compounds have shown promising results in inhibiting the growth of various cancer cell lines through mechanisms such as apoptosis induction:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 10-(2,5-Dimethylbenzenesulfonyl)-N-(3-ethylphenyl)-5-thia | HepG2 | TBD |
| Compound 7e (related) | SKRB-3 | 1.2 |
| Compound 7e (related) | SW620 | 4.3 |
| Compound 7e (related) | A549 | 44 |
| Compound 7e (related) | HepG2 | 48 |
These findings suggest that derivatives of this compound may possess significant anticancer properties worth further exploration.
Other Biological Activities
In addition to anticancer properties, the compound may exhibit other biological activities including antimicrobial effects and potential use as a biochemical probe or inhibitor in various research applications. The sulfonamide functionality often enhances solubility and bioavailability, making it suitable for pharmaceutical development.
Case Studies and Research Findings
- Anticancer Studies : A series of benzothiazole derivatives similar in structure have been synthesized and tested against multiple cancer cell lines. These studies demonstrated that certain modifications lead to enhanced potency against specific tumors (e.g., HepG2 cells) .
- Mechanistic Insights : Flow cytometry analyses have been employed to investigate the apoptosis-inducing effects of similar compounds on cancer cells, revealing concentration-dependent responses .
- Comparative Analysis : Compounds structurally related to 10-(2,5-dimethylbenzenesulfonyl)-N-(3-ethylphenyl)-5-thia have been evaluated for their biological profiles, showing varied efficacy across different cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
